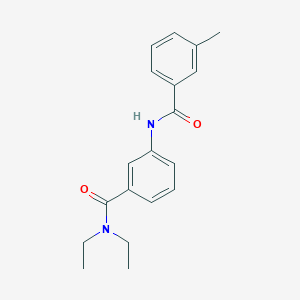
N,N-diethyl-3-(3-methylbenzamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-(3-methylbenzamido)benzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective and widely used insect repellents around the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, fleas, and chiggers.
Mecanismo De Acción
The exact mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect the presence of humans or animals. This makes it difficult for the insect to locate and bite its host.
Biochemical and Physiological Effects:
DEET has been found to have a low toxicity profile in mammals, including humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been found to have a repellent effect on some non-target insects, such as honeybees.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is widely used in laboratory experiments to study the behavior of insects. Its effectiveness and low toxicity make it a useful tool for studying insect behavior and ecology. However, the use of DEET in laboratory experiments can also have limitations, such as the need to control for variables such as temperature and humidity.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding DEET. These include:
1. Developing new and more effective insect repellents that are less toxic to humans and the environment.
2. Studying the long-term effects of DEET exposure on human health.
3. Investigating the impact of DEET on non-target insects and the environment.
4. Developing new methods for synthesizing DEET that are more efficient and environmentally friendly.
5. Studying the molecular mechanisms of DEET's insect-repelling properties to develop new insecticides.
Métodos De Síntesis
DEET is synthesized by reacting N,N-diethyl-m-toluamide with thionyl chloride, followed by reaction with 3-methylbenzoyl chloride. The resulting product is then purified and crystallized to obtain pure DEET.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its insect-repelling properties. It has been found to be highly effective against a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus. DEET is also effective against ticks that carry Lyme disease.
Propiedades
Nombre del producto |
N,N-diethyl-3-(3-methylbenzamido)benzamide |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-[3-(diethylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)16-10-7-11-17(13-16)20-18(22)15-9-6-8-14(3)12-15/h6-13H,4-5H2,1-3H3,(H,20,22) |
Clave InChI |
QPABCBCJCCRFIB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C |
SMILES canónico |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)
![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)

![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)
![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)
![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)
![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)

![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)